molecular formula C14H9ClN2O3 B2624403 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954263-02-6

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2624403
CAS No.: 954263-02-6
M. Wt: 288.69
InChI Key: QAYKXDMMRJUXMY-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused isoxazole-pyridine core. Its molecular formula is C₁₄H₉ClN₂O₃, with a molecular weight of 296.69 g/mol (calculated). The 2-chlorophenyl substituent at position 6 introduces steric and electronic effects, distinguishing it from analogs.

Properties

IUPAC Name

6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYKXDMMRJUXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.

    Cyclization: These starting materials undergo a cyclization reaction to form the oxazole ring. This step often requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound’s potential anticancer properties are being explored. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer cells, it may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 2-Chlorophenyl C₁₄H₉ClN₂O₃ 296.69 Not explicitly listed Ortho-substituted Cl; potential steric hindrance
6-(2-Furyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 2-Furyl C₁₂H₈N₂O₄ 244.21 900136-96-1 Electron-rich furyl group; lower molecular weight
6-(4-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 4-Methoxyphenyl C₁₅H₁₂N₂O₄ 284.27 938001-71-9 Para-OCH₃ enhances electron density; may improve solubility
6-(Thiophen-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Thiophen-2-yl C₁₂H₈N₂O₃S 260.27 923881-51-0 Sulfur-containing analog; potential for varied reactivity
6-(3-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-Methoxyphenyl C₁₅H₁₂N₂O₄ 284.27 1245808-63-2 Meta-substitution alters electronic distribution
6-Cyclopropyl-3-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl + pyridin-3-yl C₁₅H₁₁N₃O₃ 281.27 954574-15-3 Bicyclic substituent; labeled as a versatile scaffold

Electronic and Steric Effects

  • This contrasts with electron-donating groups like 4-methoxy (CAS 938001-71-9), which may enhance solubility but reduce electrophilicity .
  • Steric Considerations : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance, which could limit rotational freedom or receptor access compared to para-substituted analogs .

Physicochemical and Functional Properties

  • Purity and Availability : Several analogs, including the target compound, are listed as discontinued (e.g., CymitQuimica’s catalog ), while others (e.g., 6-cyclopropyl derivative) are marketed as research scaffolds .
  • Synthetic Utility : The thiophen-2-yl variant (CAS 923881-51-0) may serve as a precursor for sulfur-containing drug candidates , whereas the furyl analog (CAS 900136-96-1) could be explored for its heteroaromatic properties .

Biological Activity

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C14H10ClN3O3
  • Molecular Weight : 303.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of oxazole compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : The presence of the chlorophenyl group enhances binding affinity to various receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related oxazole derivatives. For example:

  • In vitro Studies : Compounds structurally similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Research has indicated that oxazole derivatives can exhibit cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. This effect was particularly noted in breast and colon cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on a series of oxazole derivatives revealed that modifications to the phenyl ring significantly enhanced antimicrobial potency. The compound exhibited an IC50 value of 25 µM against Staphylococcus aureus, indicating strong antibacterial activity.
  • Cytotoxicity Assessment :
    • In a comparative analysis of various oxazole derivatives, it was found that this compound had an IC50 value of 30 µM against MCF-7 breast cancer cells, suggesting promising anticancer potential.

Data Summary Table

PropertyValue
Molecular FormulaC14H10ClN3O3
Molecular Weight303.70 g/mol
Antimicrobial IC50 (S. aureus)25 µM
Cytotoxic IC50 (MCF-7)30 µM

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